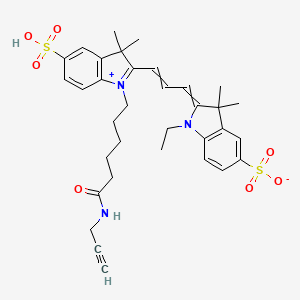

Cy3-YNE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBDEKRWCVSXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cy3-YNE: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye Cy3-YNE, focusing on its spectral properties and its application in bio-conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling techniques in their work.

Core Photophysical Properties of this compound

This compound, a member of the cyanine dye family, is a bright and photostable fluorophore widely used for labeling a variety of biomolecules, including proteins, peptides, and nucleic acids.[1][2] Its alkyne group allows for a highly specific and efficient covalent attachment to azide-modified molecules through click chemistry.[3][4] The fluorescence of Cy3 is largely insensitive to pH changes within a range of 4 to 10.[5]

The key photophysical parameters of this compound and similar Cy3-alkyne derivatives are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.

| Parameter | Value | References |

| Excitation Maximum (λex) | 550 - 555 nm | |

| Emission Maximum (λem) | 568 - 570 nm | |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.31 | |

| Spectrally Similar Dyes | Alexa Fluor® 555, Atto™ 555, CF® 555 Dye | |

| Recommended Laser Lines | 532 nm, 555 nm, 568 nm |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent, local environment, and the molecule to which the dye is conjugated. For instance, the fluorescence quantum yield of Cy3 can be significantly higher when attached to single-stranded DNA compared to when it is free in solution.

Experimental Protocol: Labeling Biomolecules with this compound via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and bioorthogonal method for labeling biomolecules. The following is a general protocol for labeling an azide-modified biomolecule with this compound.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, DNA)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Degassed buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., spin column, dialysis, HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a stock solution of the azide-functionalized biomolecule in a suitable degassed buffer.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in degassed water.

-

Prepare a stock solution of the copper-chelating ligand in degassed water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound in the desired molar ratio in the reaction buffer.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored using appropriate analytical techniques like TLC or LC-MS.

-

-

Purification:

-

Upon completion, purify the Cy3-labeled biomolecule from unreacted dye and catalyst using a suitable method such as a spin desalting column, dialysis, or HPLC.

-

-

Storage:

-

Store the purified Cy3-labeled conjugate at -20°C or -80°C, protected from light.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for biomolecule labeling.

General workflow for labeling a biomolecule with this compound via click chemistry.

The underlying chemical transformation in this process is the copper(I)-catalyzed azide-alkyne cycloaddition, which forms a stable triazole linkage.

Schematic of the CuAAC reaction between an azide-modified biomolecule and this compound.

References

Sulfo-Cyanine3-Alkyne: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the properties and applications of Sulfo-Cyanine3-alkyne, a key reagent in modern bioconjugation and fluorescence labeling. The information presented herein is intended to empower researchers in the fields of molecular biology, drug development, and diagnostics with the technical knowledge required for the successful implementation of this versatile molecule.

Core Properties of Sulfo-Cyanine3-Alkyne

Sulfo-Cyanine3-alkyne is a water-soluble fluorescent dye belonging to the cyanine family. Its key features include high photostability, brightness, and a terminal alkyne group that makes it ideal for bioorthogonal labeling reactions. The presence of sulfonate groups enhances its hydrophilicity, allowing for straightforward use in aqueous buffers without the need for organic co-solvents.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Sulfo-Cyanine3-alkyne, facilitating its integration into experimental designs.

| Property | Value | Reference |

| Excitation Maximum (λex) | 548 nm | [3] |

| Emission Maximum (λem) | 563 nm | [3] |

| Molar Extinction Coefficient (ε) | 162,000 L⋅mol⁻¹⋅cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.1 | |

| Molecular Weight | 691.90 g/mol | |

| Solubility | Soluble in water (0.57 M), DMSO, DMF |

Primary Uses and Applications

The primary utility of Sulfo-Cyanine3-alkyne lies in its application for fluorescently labeling biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and specific reaction allows for the covalent attachment of the dye to a wide range of biological targets that have been modified to contain an azide group.

Key applications include:

-

Labeling of Nucleic Acids: Oligonucleotides and DNA modified with an azide group can be readily labeled for use in fluorescence in situ hybridization (FISH), microarrays, and other molecular biology techniques.

-

Protein and Peptide Labeling: Proteins and peptides can be functionalized with azides and subsequently labeled with Sulfo-Cyanine3-alkyne for visualization in electrophoresis gels, western blotting, and immunofluorescence microscopy.

-

Cellular Imaging: As a bright and photostable fluorophore, it is well-suited for imaging applications in fluorescence microscopy and flow cytometry.

Experimental Protocols

The following section details a general protocol for the copper-catalyzed click chemistry labeling of an azide-modified biomolecule with Sulfo-Cyanine3-alkyne. This protocol is a starting point and may require optimization for specific applications.

Materials and Reagents:

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

Sulfo-Cyanine3-alkyne

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (if needed to dissolve reagents)

-

Purification column (e.g., size-exclusion chromatography)

Labeling Protocol:

-

Prepare Stock Solutions:

-

Dissolve Sulfo-Cyanine3-alkyne in water or DMSO to a stock concentration of 10 mM.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

Freshly prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.

-

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Add Sulfo-Cyanine3-alkyne to the desired final concentration (typically a 1.5 to 10-fold molar excess over the biomolecule).

-

Prepare the copper catalyst by pre-mixing the CuSO₄ and ligand solutions. Add this complex to the reaction mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes. Protect the reaction from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a suitable purification column (e.g., Sephadex G-25).

-

Visualizations

Click Chemistry Workflow

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with Sulfo-Cyanine3-alkyne using copper-catalyzed click chemistry.

Caption: Workflow for CuAAC labeling of biomolecules.

Application in Bioconjugation

The following diagram illustrates the logical relationship of Sulfo-Cyanine3-alkyne's application in the broader context of bioconjugation for targeted fluorescence detection.

Caption: Sulfo-Cyanine3-Alkyne in targeted detection.

References

The Alkyne Group in Cy3-YNE: A Technical Guide to Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of the terminal alkyne group in the cyanine dye Cy3-YNE for bio-orthogonal labeling through click chemistry. This document provides a comprehensive overview of the dye's properties, detailed experimental protocols for its application, and visual representations of relevant workflows, serving as a vital resource for professionals in research and drug development.

Introduction to this compound and Click Chemistry

This compound is a fluorescent dye featuring a terminal alkyne group, which makes it a prime reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction facilitates the covalent ligation of the Cy3 fluorophore to a target molecule functionalized with an azide group. The defining characteristic of this "click" reaction is its high efficiency, specificity, and biocompatibility, allowing for the precise labeling of biomolecules in complex biological systems. The formation of a stable triazole linkage ensures a robust and permanent attachment of the fluorescent reporter.

The Cy3 fluorophore is a member of the cyanine dye family, known for its brightness and photostability. Its excitation and emission maxima in the orange-red spectrum make it a popular choice for a wide range of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.

Properties of this compound

The utility of this compound in click chemistry is underpinned by its distinct chemical and photophysical properties. A summary of these quantitative characteristics is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | Varies by supplier, typically ~700-800 g/mol | [1][2] |

| Excitation Maximum (λex) | ~550-555 nm | [3] |

| Emission Maximum (λem) | ~570 nm | [3] |

| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.1-0.3 | |

| Solubility | Water, DMSO, DMF |

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The core of this compound's functionality lies in the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound and an azide on a target molecule, catalyzed by a Cu(I) species. The reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for labeling sensitive biological samples.

Reaction Mechanism Overview:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) ion reacts with the terminal alkyne of this compound to form a copper(I) acetylide intermediate.

-

Coordination with Azide: The azide-functionalized target molecule coordinates to the copper center.

-

Cycloaddition: A concerted or stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: The intermediate rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.

The kinetics of the CuAAC reaction are influenced by several factors, including the concentration of reactants, the copper(I) source and concentration, the type of ligand used to stabilize the copper(I) ion, temperature, and pH. While specific kinetic data for this compound is not extensively published, the general principles of CuAAC kinetics apply. The use of copper-chelating ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly accelerate the reaction rate and protect the biomolecule from oxidative damage.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and oligonucleotides with this compound using CuAAC click chemistry. These protocols are intended as a starting point and may require optimization for specific applications.

Labeling of Azide-Modified Proteins with this compound

This protocol outlines the steps for labeling a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) ligand

-

Sodium ascorbate

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 50 mM stock solution of THPTA in nuclease-free water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM.

-

Add the this compound stock solution to a final concentration of 1.5-5 molar equivalents relative to the protein.

-

Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). Vortex briefly.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Remove the excess this compound and copper catalyst by size-exclusion chromatography or another suitable purification method.

-

Monitor the purification by measuring the absorbance at 280 nm (protein) and 550 nm (Cy3).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 550 nm and using the Beer-Lambert law.

-

Labeling of Azide-Modified Oligonucleotides with this compound

This protocol describes the labeling of an azide-modified oligonucleotide with this compound.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

DMSO

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

Nuclease-free water

-

Reagents for purification (e.g., HPLC-grade acetonitrile and TEAA)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 10 mM stock solution of the Cu(II)-TBTA complex in 55% aqueous DMSO.

-

Freshly prepare a 5 mM stock solution of sodium ascorbate in nuclease-free water.

-

-

Reaction Setup:

-

In a pressure-tight vial, dissolve the azide-modified oligonucleotide to a final concentration of 20-200 µM.

-

Add 2M TEAA buffer, pH 7.0, to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v). Vortex the mixture.

-

Add the this compound stock solution to a final concentration of 1.5 times the oligonucleotide concentration. Vortex the mixture.

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM. Vortex briefly.

-

Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30 seconds.

-

Add the Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the vial with the inert gas and securely cap it. Vortex thoroughly.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature overnight, protected from light.

-

-

Purification:

-

Purify the Cy3-labeled oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). For RP-HPLC, a C18 column with a TEAA/acetonitrile gradient is typically used.

-

Monitor the purification by detecting the absorbance at 260 nm (oligonucleotide) and 550 nm (Cy3).

-

-

Analysis:

-

Confirm the successful labeling and purity of the product using mass spectrometry.

-

Visualizing Workflows with this compound

The application of this compound in various research and development workflows can be effectively visualized using diagrams. The following sections provide examples of such workflows represented in the DOT language for Graphviz.

Workflow for Proteomic Analysis using this compound Labeling

This workflow illustrates the key steps in a bottom-up proteomics experiment where this compound is used to label a specific protein of interest for subsequent analysis.

Caption: A flowchart illustrating the major stages of a proteomic analysis experiment incorporating this compound labeling.

Workflow for Tracking Drug Delivery with this compound Labeled Nanoparticles

This diagram outlines a typical workflow for synthesizing and utilizing this compound labeled nanoparticles to track their delivery in a preclinical model.

Caption: A schematic representing the process of nanoparticle labeling with this compound and subsequent in vivo and ex vivo tracking.

Conclusion

This compound, with its terminal alkyne group, is a powerful and versatile tool for the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition. Its favorable photophysical properties, coupled with the high efficiency and specificity of the click reaction, make it an invaluable reagent for researchers, scientists, and drug development professionals. The provided protocols and workflows serve as a practical guide for the successful implementation of this compound in a variety of applications, from fundamental biological research to the development of novel therapeutic and diagnostic agents. Careful optimization of reaction conditions will ensure high-yield and specific labeling for robust and reproducible results.

References

An In-depth Technical Guide to Cy3-YNE Fluorescence and Bio-orthogonal Labeling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Cy3-YNE

This compound, also known as Sulfo-Cyanine3-alkyne, is a powerful chemical tool that combines a vibrant fluorescent dye with a highly specific chemical handle for covalent labeling.[1][2] It consists of two key functional parts: the Cy3 (Cyanine3) fluorophore, responsible for generating a bright, orange-red fluorescent signal, and a terminal alkyne group (-YNE) , which serves as a bio-orthogonal reactive partner for "click chemistry".[1][3] This dual functionality allows researchers to specifically attach a fluorescent tag to a molecule of interest—such as a protein, peptide, or nucleic acid—and subsequently visualize, track, or quantify it.[1] The core principle of its application lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Core Principles of this compound Functionality

The utility of this compound is best understood by examining its two constituent components: the fluorescent engine (Cy3) and the chemical anchor (the alkyne group).

The Fluorescent Engine: Cy3 (Cyanine3)

Cy3 is a synthetic fluorescent dye from the cyanine family, widely valued for its bright signal and photostability. Its fluorescence is a result of its molecular structure, which features a conjugated system that allows for efficient electron delocalization.

Mechanism of Fluorescence: Like all fluorophores, Cy3 operates on the principle of absorbing and emitting light.

-

Excitation: When exposed to light of a specific wavelength (its excitation maximum), electrons in the Cy3 molecule are promoted to a higher energy state.

-

Emission: This excited state is unstable, and the electrons quickly relax back to their ground state, releasing the excess energy as a photon of light. This emitted light has a longer wavelength (lower energy) than the excitation light.

The fluorescence of Cy3 is robust across a wide pH range (pH 4 to 10) and its emission in the orange-red spectrum offers a good signal-to-noise ratio in many biological imaging applications. However, its fluorescence intensity can be influenced by its local environment and the specific nucleobase sequence when attached to DNA.

The Chemical Anchor: The Alkyne Group and Click Chemistry

The terminal alkyne group on this compound is what enables its precise attachment to other molecules. It is one half of the most prominent "click chemistry" reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of CuAAC Labeling: This reaction creates a stable, covalent bond between the alkyne group of this compound and an azide group that has been metabolically, enzymatically, or chemically introduced into a target biomolecule.

-

Bio-orthogonality: The key advantage of this reaction is its bio-orthogonal nature. Both the alkyne and azide functional groups are absent in most natural biological systems. This means they will not react with other functional groups within a cell, ensuring that the this compound dye exclusively labels the azide-modified target.

-

Reaction Specificity: The copper(I)-catalyzed reaction is highly specific, proceeds rapidly under mild, aqueous conditions (including physiological pH and temperature), and produces the 1,4-disubstituted triazole isomer specifically, with minimal byproducts. This efficiency makes it ideal for labeling biomolecules in complex environments like cell lysates or even living cells. The reaction is significantly accelerated (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed version.

The result of the CuAAC reaction is a target biomolecule permanently and covalently tagged with a bright, stable Cy3 fluorophore, ready for downstream detection and analysis.

Quantitative Data and Spectroscopic Properties

The optical properties of Cy3 are critical for designing experiments, particularly for selecting appropriate lasers and filter sets for fluorescence microscopy.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550-555 nm | |

| Emission Maximum (λem) | ~566-570 nm | |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.15 | |

| Recommended Laser Line | 532 nm | |

| Recommended Filter Set | TRITC (tetramethylrhodamine) |

Visualized Mechanisms and Workflows

Signaling Pathway: The CuAAC Reaction

The diagram below illustrates the fundamental click chemistry reaction that covalently links this compound to an azide-modified biomolecule.

Experimental Workflow: Protein Labeling and Detection

This workflow outlines the typical experimental process from an azide-modified protein to final fluorescent detection.

Experimental Protocols

Below is a generalized protocol for labeling an azide-modified protein with this compound. Researchers should optimize concentrations and incubation times for their specific protein of interest.

Reagent Preparation and Storage

-

Protein Sample: The protein of interest must first be modified to contain an azide group. The protein should be in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will interfere with some labeling chemistries and should be avoided or removed via dialysis.

-

This compound Stock Solution: Reconstitute lyophilized this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM). Store at -20°C or -80°C, protected from light.

-

Copper(II) Sulfate (CuSO₄) Solution: Prepare a 50 mM stock solution in deionized water.

-

Reducing Agent (Sodium Ascorbate): Prepare a 500 mM stock solution in deionized water. This solution should be made fresh immediately before use, as ascorbate oxidizes quickly.

-

Copper-Stabilizing Ligand (e.g., TBTA, THPTA): Prepare a 50 mM stock solution in DMSO. The ligand protects biomolecules from damage by reactive oxygen species generated during the reaction and accelerates the process.

Protein Labeling Reaction (CuAAC)

This protocol is for a 100 µL reaction volume.

-

In a microcentrifuge tube, combine the following in order:

-

Protein Solution: X µL to achieve a final concentration of 10-50 µM (e.g., 80 µL of a 1.25 mg/mL protein solution for a 50 kDa protein to get a final concentration of 20 µM).

-

This compound: Add a 5- to 10-fold molar excess over the protein (e.g., 2 µL of a 10 mM stock for a final concentration of 200 µM).

-

Ligand (TBTA): Add to a final concentration of 500 µM (e.g., 1 µL of a 50 mM stock).

-

Copper(II) Sulfate: Add to a final concentration of 500 µM (e.g., 1 µL of a 50 mM stock).

-

Sodium Ascorbate: Add to a final concentration of 2.5 mM (e.g., 0.5 µL of a 500 mM stock).

-

Buffer: Add amine-free buffer to reach a final volume of 100 µL.

-

-

Mix the components gently by pipetting.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Protein

It is crucial to remove unreacted this compound, copper, and other reaction components.

-

Spin Desalting Columns: For proteins >5 kDa, spin columns (e.g., Sephadex G-25) are a rapid and effective method.

-

Prepare the column according to the manufacturer's instructions to remove the storage buffer.

-

Carefully apply the entire 100 µL reaction mixture to the top of the resin bed.

-

Centrifuge the column to elute the labeled protein. The smaller, unreacted dye molecules will be retained in the resin.

-

-

Dialysis: For larger volumes or when a spin column is not suitable, dialysis against an appropriate buffer (e.g., PBS) can be used to remove small molecules.

Characterization and Quantification (Optional)

-

Determine Degree of Labeling (DOL): The efficiency of the labeling can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Concentration of Labeled Protein (M) = [A₂₈₀ - (A₅₅₀ × Correction Factor)] / (Protein Extinction Coefficient)

-

Degree of Labeling (DOL) = (A₅₅₀ × Dilution Factor) / (150,000 × Protein Concentration (M))

-

Note: The correction factor accounts for the absorbance of Cy3 at 280 nm (typically ~0.08).

-

-

Confirm Labeling: Successful labeling can be confirmed by running the purified protein on an SDS-PAGE gel and visualizing the fluorescence using a gel imager with the appropriate excitation and emission filters.

References

An In-depth Technical Guide to Biomolecule Labeling with Cy3-YNE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for labeling biomolecules using Cy3-YNE, a powerful tool for fluorescently tagging proteins and nucleic acids. The core of this technique lies in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Principles of this compound Labeling

This compound is a fluorescent probe consisting of the bright and photostable cyanine 3 (Cy3) dye functionalized with a terminal alkyne group (-YNE). This alkyne moiety is the key to its utility in biomolecule labeling. The labeling strategy is predicated on a two-step process: first, the target biomolecule (e.g., a protein or a strand of DNA/RNA) must be modified to incorporate a complementary azide (-N₃) functional group. Second, the azide-modified biomolecule is "clicked" with this compound in the presence of a copper(I) catalyst.

The underlying chemical reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly favored, proceeds under mild, biocompatible conditions (typically in aqueous buffers at room temperature), and forms a stable triazole linkage between the Cy3 dye and the biomolecule.[1][2] The bio-orthogonal nature of the azide and alkyne groups ensures that they react specifically with each other, without cross-reactivity with other functional groups present in biological systems, leading to highly specific labeling.[2]

There are both sulfonated and non-sulfonated versions of this compound. Sulfonated this compound is water-soluble, making it ideal for labeling biomolecules in aqueous buffers. The non-sulfonated version is less water-soluble and may require the use of organic co-solvents like DMSO or DMF to ensure efficient reaction with soluble biomolecules.[3][4]

Quantitative Data

Photophysical Properties of this compound

The photophysical properties of the Cy3 fluorophore are critical for its application in fluorescence-based assays. Key parameters are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550-555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | Varies with environment; can be enhanced upon conjugation | |

| Solubility | Water, DMSO, DMF (for sulfonated versions) |

Factors Influencing Labeling Efficiency

Achieving high labeling efficiency is crucial for the success of downstream applications. The efficiency of the CuAAC reaction can be influenced by several factors. While precise quantitative data for every condition is application-dependent, the following table outlines key parameters and their impact on labeling efficiency.

| Parameter | Recommended Condition/Consideration | Impact on Efficiency | Reference(s) |

| Catalyst System | |||

| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) is common. | Freshly prepared reducing agent is critical to maintain the active Cu(I) state. | |

| Ligand | Use of a copper-chelating ligand (e.g., THPTA, TBTA) is highly recommended. | Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage. | |

| Reactant Concentrations | |||

| This compound | Typically a 2-5 fold molar excess over the biomolecule. | Higher excess can drive the reaction to completion but may require more extensive purification. | |

| Biomolecule | Optimal protein concentration is typically ≥ 2 mg/mL. | Higher biomolecule concentration can improve reaction kinetics. | |

| Reaction Conditions | |||

| pH | Broad tolerance (pH 4-11), but optimal ranges are often cited. | The reaction is generally pH-insensitive, a major advantage over other labeling chemistries. | |

| Temperature | Room temperature is typical; 4°C for extended reactions with sensitive biomolecules. | The reaction is efficient at room temperature. | |

| Atmosphere | Degassing solutions or working under an inert atmosphere (N₂ or Ar) can be beneficial. | Removes oxygen, which can oxidize and deactivate the Cu(I) catalyst. | |

| Biomolecule-Specific Factors | |||

| Accessibility of Azide | Ensure the azide group is sterically accessible. | In proteins, the location of the azide-modified amino acid can impact reactivity. | |

| Buffer Composition | Avoid buffers with chelators (EDTA), strong bases, or thiols. | These components can interfere with the copper catalyst. |

Experimental Protocols

General Workflow

The overall process for labeling a biomolecule with this compound follows a structured workflow from initial modification of the target to the final, purified fluorescent conjugate.

Detailed Methodology: Labeling an Azide-Modified Protein

This protocol provides a starting point for the copper-catalyzed click reaction between an azide-modified protein and this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound (sulfonated, water-soluble version recommended).

-

Copper(II) Sulfate (CuSO₄) Stock Solution: 20 mM in nuclease-free water.

-

Ligand (e.g., THPTA) Stock Solution: 50 mM in nuclease-free water.

-

Sodium Ascorbate Stock Solution: 100 mM in nuclease-free water. Must be prepared fresh.

-

This compound Stock Solution: 10 mM in DMSO or nuclease-free water.

-

Reaction tubes (e.g., microcentrifuge tubes).

-

Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes).

Protocol:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein to a final concentration of 1-10 mg/mL.

-

Buffer to adjust the volume.

-

This compound stock solution to achieve a 2-5 fold molar excess over the protein.

-

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This premix helps to stabilize the copper catalyst.

-

Initiate the Reaction:

-

Add the catalyst premix to the protein/dye mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

Gently mix the reaction by inverting the tube. Avoid vigorous vortexing which can denature proteins.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

For sensitive proteins, the reaction can be performed overnight at 4°C.

-

-

Purification:

-

Following incubation, purify the Cy3-labeled protein from excess dye and catalyst components.

-

Size-Exclusion Chromatography (SEC): This is a common method. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unreacted this compound and catalyst components.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules. Multiple buffer changes are recommended.

-

Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be used for purification.

-

Detailed Methodology: Labeling an Azide-Modified Oligonucleotide

This protocol is adapted for labeling azide-modified DNA or RNA oligonucleotides.

Materials:

-

Azide-modified oligonucleotide.

-

This compound.

-

Copper(II)-TBTA stock solution (a common catalyst system for oligonucleotides).

-

Sodium Ascorbate stock solution (freshly prepared).

-

Appropriate buffers (e.g., triethylammonium acetate).

-

Purification system (e.g., HPLC, gel electrophoresis, ethanol precipitation).

Protocol:

-

Prepare the Reaction Mixture:

-

Dissolve the azide-modified oligonucleotide in nuclease-free water.

-

Add buffer, DMSO (if needed for solubility), and the this compound stock solution.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution.

-

Add the Copper(II)-TBTA stock solution to catalyze the reaction.

-

It can be beneficial to degas the solution by bubbling with an inert gas (e.g., argon) before adding the catalyst to prevent oxidation.

-

-

Incubation:

-

Incubate at room temperature, protected from light. Reaction times can vary but are often complete within a few hours to overnight.

-

-

Purification:

-

Ethanol Precipitation: Add sodium acetate and cold ethanol to precipitate the labeled oligonucleotide, separating it from unreacted dye.

-

HPLC: Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides to a high degree of purity.

-

Polyacrylamide Gel Electrophoresis (PAGE): The labeled oligonucleotide can be purified based on its size and charge by running it on a denaturing polyacrylamide gel and excising the corresponding band.

-

Conclusion

Labeling biomolecules with this compound via copper-catalyzed click chemistry is a robust and versatile strategy for a wide range of applications in research and drug development. Its high specificity, efficiency, and mild reaction conditions make it a superior choice over many traditional labeling methods. By carefully optimizing reaction parameters and employing appropriate purification techniques, researchers can generate high-quality, fluorescently labeled proteins and nucleic acids for use in advanced analytical techniques, from single-molecule imaging to in vivo tracking. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful technology.

References

Cy3-YNE: A Technical Guide to Solubility, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Cy3-YNE (Sulfo-Cyanine3-alkyne), a fluorescent dye widely utilized for the labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This document details the solubility, recommended storage conditions, and a representative experimental protocol for its application in labeling azide-modified molecules.

Core Properties of this compound

This compound is a member of the cyanine dye family, specifically a sulfonated version, which imparts distinct characteristics crucial for its use in biological applications. The presence of sulfonate groups significantly enhances its water solubility, a key advantage for labeling proteins, peptides, and oligonucleotides in aqueous environments.[1]

Data Presentation: Solubility and Storage

Proper handling and storage are paramount to ensure the stability and performance of this compound. The following tables summarize the available quantitative data on its solubility and the recommended storage conditions.

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (44.85 mM) | Heating to 37°C and ultrasonication may be required to fully dissolve the compound. It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. |

| Water / Aqueous Buffers | Good solubility | As a sulfo-cyanine dye, this compound is highly water-soluble, which often eliminates the need for organic co-solvents in labeling reactions.[1] Specific quantitative limits are not readily available, but it is suitable for direct use in most biological buffers. |

| Ethanol | Poorly soluble | Qualitative assessment. |

| Methanol | Soluble | Qualitative assessment. |

| Acetonitrile | Soluble | Qualitative assessment. |

| Dimethylformamide (DMF) | Soluble | Qualitative assessment. |

Table 2: Recommended Storage Conditions for this compound

| Condition | Solid Form | In Solvent |

| Temperature | Store at -20°C. | Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). |

| Light | Protect from light. | Store in the dark. Cyanine dyes are photosensitive and can degrade upon prolonged exposure to light. |

| Atmosphere | Store in a dry environment. | For stock solutions in organic solvents like DMSO, it is advisable to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation and moisture contamination. |

| Handling | Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. | Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot the stock solution into smaller, single-use volumes. |

Experimental Protocols: Labeling with this compound via Click Chemistry

The primary application of this compound is its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to fluorescently label biomolecules containing an azide functional group. The following is a detailed methodology for a typical labeling experiment.

Materials

-

Azide-modified biomolecule (e.g., protein, DNA, or cell lysate)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

Stock Solution Preparation

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of ~668 g/mol , dissolve 6.68 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store as aliquots at -20°C or -80°C, protected from light.

-

Copper(II) Sulfate Stock Solution (100 mM): Dissolve CuSO₄ in deionized water.

-

Ligand Stock Solution (200 mM): Dissolve the chosen copper ligand (e.g., THPTA) in deionized water.

-

Sodium Ascorbate Stock Solution (100 mM): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water. Sodium ascorbate solutions are prone to oxidation.

Labeling Protocol

This protocol is a general guideline and may require optimization for specific biomolecules and experimental conditions.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed.

-

Azide-modified biomolecule in reaction buffer.

-

This compound stock solution (a 2 to 10-fold molar excess over the azide-modified biomolecule is a good starting point).

-

-

Prepare the Catalyst Premix: In a separate tube, mix the Copper(II) sulfate and ligand stock solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the copper-ligand complex.

-

Initiate the Reaction:

-

Add the copper-ligand complex premix to the reaction mixture containing the biomolecule and this compound. The final concentration of the copper complex is typically in the range of 25-100 µM.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This reduces Cu(II) to the active Cu(I) catalyst.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

-

Purification: After the reaction is complete, remove the unreacted this compound and copper catalyst. The purification method will depend on the nature of the labeled biomolecule and may include:

-

Size-exclusion chromatography (e.g., Sephadex G-25)

-

Dialysis

-

Precipitation (e.g., ethanol or acetone precipitation for DNA/RNA)

-

Affinity chromatography

-

Mandatory Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The reaction mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Labeling Biomolecules with this compound

Caption: A generalized workflow for the fluorescent labeling of biomolecules using this compound.

References

An In-depth Technical Guide to Fluorescent Labeling with Cy3-YNE

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of biomedical research and drug development, the precise visualization and tracking of biomolecules are paramount to understanding complex biological processes and therapeutic mechanisms. Fluorescent labeling has emerged as an indispensable tool, and among the vast array of available fluorophores, cyanine dyes, particularly Cy3, have garnered significant attention for their bright fluorescence and versatility.[1][2] This guide provides a comprehensive technical overview of Cy3-YNE, a specific derivative of the Cy3 dye engineered for robust and specific labeling of biomolecules through "click chemistry."[3]

This compound (Sulfo-Cyanine3-alkyne) is a bright, orange-fluorescent dye featuring a terminal alkyne group.[3] This functional group allows for a highly specific and efficient covalent bond formation with molecules containing an azide group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This bioorthogonal reaction is highly selective, rapid, and can be performed in aqueous environments, making it ideal for labeling sensitive biological samples. This guide will delve into the chemical properties of this compound, provide detailed experimental protocols for its application, present quantitative data to inform experimental design, and offer visual workflows for key applications.

Chemical and Spectroscopic Properties of this compound

This compound is valued for its photostability and high quantum yield, ensuring a strong and durable fluorescent signal for sensitive detection. It is available in both sulfonated (water-soluble) and non-sulfonated (water-insoluble) forms, offering flexibility for labeling in various solvent systems. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Sulfo-Cyanine3-alkyne | |

| CAS Number | 1010386-62-5 | |

| Excitation Maximum (λex) | ~550 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Recommended Laser Line | 532 nm | |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | |

| Storage Conditions | -20°C to -80°C, protect from light |

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and nucleic acids with this compound using copper-catalyzed click chemistry.

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol outlines the general steps for labeling proteins that have been modified to contain an azide group.

Materials:

-

Azide-modified protein

-

This compound (dissolved in DMSO or water, depending on solubility)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) that could interfere with other labeling chemistries if applicable.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

50 µL of the azide-modified protein solution.

-

100 µL of PBS.

-

A 10- to 20-fold molar excess of this compound solution.

-

Premix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction mixture. A final copper concentration of 1-2 mM is typically sufficient.

-

-

Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the reaction. Vortex briefly to mix.

-

Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light. Longer incubation times may improve labeling efficiency.

-

Purification: Remove the unreacted this compound and other reaction components by passing the reaction mixture through a spin desalting column or by dialysis against PBS.

-

Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~550 nm (for Cy3). The contribution of the dye to the absorbance at 280 nm should be corrected for.

Protocol 2: Labeling of Azide-Modified Oligonucleotides/DNA with this compound

This protocol is adapted for the labeling of nucleic acids.

Materials:

-

Alkyne-modified oligonucleotide or DNA

-

Cy3-azide (as an example for labeling alkyne-modified DNA)

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

DMSO

-

5 mM Ascorbic Acid

-

10 mM Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) complex in 55% DMSO

-

Acetone or ethanol for precipitation

-

PAGE or RP-HPLC for purification

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in water. Add 2M TEAA buffer to a final concentration of 0.2 M and add DMSO.

-

Reagent Addition: Add the Cy3-azide stock solution (typically 10 mM in DMSO) and vortex. Then, add the 5 mM ascorbic acid solution and vortex briefly.

-

Degassing: Degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 30 seconds.

-

Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap it. Vortex the mixture thoroughly.

-

Incubation: Incubate the reaction at room temperature overnight.

-

Precipitation and Purification: Precipitate the labeled oligonucleotide using acetone or ethanol. Wash the pellet and then purify the conjugate using polyacrylamide gel electrophoresis (PAGE) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Labeling Efficiency

The efficiency of this compound labeling can be influenced by several factors, including the concentration of reactants, pH, and reaction time. While comprehensive quantitative data for this compound specifically is not always available in a single source, the following tables summarize key parameters and their effects, drawing from data on Cy3 labeling and general click chemistry principles.

Table 1: Factors Affecting Labeling Efficiency

| Parameter | Effect on Efficiency | Notes | Reference(s) |

| Protein Concentration | Higher concentration generally increases efficiency. | Recommended to be at least 2 mg/mL. | |

| Dye-to-Protein Molar Ratio | Increasing the ratio can increase labeling, but may lead to over-labeling and quenching. | Optimal ratio needs to be determined empirically for each protein. | |

| pH | Click chemistry is generally pH-insensitive, working well in a range of 4-11. | For other labeling chemistries like NHS esters, a pH of 8.2-8.5 is optimal. | |

| Reaction Time | Longer incubation can increase the degree of labeling. | Typically 30 minutes to overnight. |

Table 2: Comparison of Cy3 with Other Fluorophores

| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages | Reference(s) |

| Cy3 | ~550 | ~570 | Bright, photostable, well-established protocols. | Susceptible to some sequence-dependent fluorescence variation. Can be less photostable than some newer dyes. | |

| Alexa Fluor 555 | ~555 | ~565 | Generally more photostable and less prone to self-quenching than Cy3. | ||

| Cy5 | ~650 | ~670 | Emission in the far-red spectrum, reducing background autofluorescence. | More prone to fluorescence loss upon conjugation compared to Cy3. |

Mandatory Visualizations

Experimental Workflow: Fluorescence In Situ Hybridization (FISH)

Fluorescence in situ hybridization is a powerful technique to visualize specific nucleic acid sequences within cells or tissues. Cy3-labeled probes are commonly used due to their bright and stable fluorescence.

References

- 1. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cellular Glycosynamics: A Technical Guide to Cy3-YNE in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Cyanine3-N-hydroxysuccinimidyl ester (Cy3-YNE), a powerful fluorescent probe for visualizing cellular processes. Its primary application lies in the field of bioorthogonal chemistry, specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the precise labeling of biomolecules in living cells. This document details the properties of this compound, provides comprehensive experimental protocols for its use in metabolic glycoprotein labeling, and presents visual workflows to facilitate experimental design and execution.

Core Principles and Applications

This compound is a derivative of the well-established Cy3 dye, featuring a terminal alkyne group (-YNE). This functional group allows for a highly specific and efficient covalent reaction with azide-modified biomolecules. A prominent application is the visualization of glycans, complex sugar structures on cell surfaces and proteins that play crucial roles in cell signaling, adhesion, and disease.

The experimental strategy involves two key steps.[1] First, cells are cultured in the presence of a metabolic precursor, an unnatural sugar modified with an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz).[1][2] This azide-modified sugar is processed by the cell's natural metabolic pathways and incorporated into newly synthesized glycoproteins.[1][3] In the second step, the cells are treated with this compound. The alkyne group of this compound reacts specifically with the azide groups on the modified glycoproteins via click chemistry, attaching the bright, orange-fluorescent Cy3 dye to the target molecules. This allows for the direct visualization of glycan trafficking and localization in live or fixed cells using fluorescence microscopy.

Quantitative Data Presentation

The photophysical properties of Cy3-alkyne derivatives are critical for designing and interpreting fluorescence imaging experiments. The following table summarizes key quantitative data from various suppliers. Note that "this compound" is often used interchangeably with "Cy3 alkyne" and "Sulfo-Cy3 alkyne," with the latter indicating a sulfonated, more water-soluble form.

| Property | Cy3 alkyne (BroadPharm) | Sulfo-Cyanine3 alkyne (Lumiprobe) | Cy3 Alkyne (Vector Labs) | Cyanine 3 alkyne (AAT Bioquest) |

| Excitation Maximum (nm) | 555 | 548 | 553 | 555 |

| Emission Maximum (nm) | 570 | 563 | 569 | 569 |

| Extinction Coefficient (M⁻¹cm⁻¹) | 150,000 | 162,000 | 150,000 | 150,000 |

| Quantum Yield | 0.31 | 0.1 | Not Specified | 0.15 |

| Solubility | DMSO, DMF, DCM | Water | Water, DMSO, DMF | Not Specified |

Experimental Protocols

Metabolic Labeling of Glycoproteins with Ac4ManNAz

This protocol describes the introduction of azide-functionalized sugars into cellular glycoproteins.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture cells to approximately 70-80% confluency in a suitable culture vessel (e.g., 6-well plate with sterile coverslips for microscopy).

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution of 10-50 mM.

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. Gently swirl the plate to mix. The optimal concentration may vary depending on the cell line and should be determined empirically.

-

Incubation: Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO₂). This allows for the metabolic incorporation of the azido-sugar into the cellular glycans.

-

Washing: After incubation, carefully aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cells

This protocol details the "click" reaction to attach this compound to the azide-modified glycoproteins.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

This compound (or Sulfo-Cy3-YNE)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate

-

PBS or other suitable buffer (pH 7.4)

-

Aminoguanidine (optional, to reduce oxidative damage)

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 1 mM stock solution in DMSO or water, depending on the variant's solubility.

-

CuSO₄: Prepare a 20 mM stock solution in water.

-

THPTA/TBTA: Prepare a 100 mM stock solution in water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.

-

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 200 µL per coverslip, the components are added in the following order, vortexing briefly after each addition:

-

PBS to a final volume that accounts for all subsequent additions.

-

This compound stock solution to a final concentration of 2-20 µM.

-

(Optional) Aminoguanidine to a final concentration of 1 mM.

-

THPTA/TBTA stock solution (e.g., 10 µL of 100 mM stock).

-

CuSO₄ stock solution (e.g., 10 µL of 20 mM stock).

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the cocktail to a final concentration of 2.5-5 mM to reduce Cu(II) to the catalytic Cu(I) state. Vortex briefly.

-

Labeling: Immediately add the click reaction cocktail to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 5-30 minutes at room temperature, protected from light. The optimal incubation time can be optimized to maximize signal while minimizing potential toxicity.

-

Washing: Aspirate the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.

-

Fixation and Permeabilization (for intracellular targets or improved imaging):

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if imaging intracellular structures).

-

Wash twice with PBS.

-

-

Counterstaining and Mounting:

-

(Optional) Stain the nuclei with a suitable counterstain like DAPI.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Fluorescence Microscopy

Instrumentation and Settings:

-

Microscope: A wide-field or confocal fluorescence microscope equipped with appropriate filters and laser lines for Cy3.

-

Excitation: Use a laser line or filter set that matches the excitation maximum of Cy3 (around 550 nm).

-

Emission: Use a filter set that captures the emission maximum of Cy3 (around 570 nm).

-

Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

Image Acquisition: Acquire images using settings that minimize photobleaching while ensuring a good signal-to-noise ratio. It is crucial to use consistent acquisition settings when comparing different experimental conditions.

Mandatory Visualizations

Caption: Metabolic pathway for the incorporation of Ac4ManNAz into glycoproteins.

Caption: A generalized experimental workflow for cellular imaging using this compound.

References

Methodological & Application

Protocol for Fluorescent Labeling of Proteins using Cy3-YNE Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a set of powerful, reliable, and selective reactions, has revolutionized the field of bioconjugation. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier method for attaching probes to biological macromolecules. This application note provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Cy3-YNE, a cyanine dye functionalized with a terminal alkyne. This method offers high specificity and efficiency, enabling the sensitive detection and visualization of proteins in various applications, including proteomics, cellular imaging, and drug discovery. The reaction is biocompatible and can be performed in aqueous buffers, making it suitable for a wide range of proteins.[1][2][3]

The core of this protocol is the CuAAC reaction, where the alkyne group of this compound reacts with an azide group previously incorporated into the protein of interest to form a stable triazole linkage. This bioorthogonal reaction ensures that the labeling is highly specific, with minimal off-target effects.[1][2]

Principle of the Method

The labeling process involves a two-step approach. First, the protein of interest is metabolically, enzymatically, or chemically modified to introduce an azide group. This can be achieved through various methods, such as the incorporation of azide-bearing unnatural amino acids or the chemical modification of specific amino acid side chains. Once the protein is azide-tagged, it is subjected to a click chemistry reaction with the alkyne-containing Cy3 dye (this compound). The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. A stabilizing ligand, for instance, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance the reaction efficiency and protect the protein from potential damage caused by copper ions.

Materials and Reagents

| Reagent | Company | Catalog Number |

| This compound | Varies | Varies |

| Azide-modified Protein | - | - |

| Copper(II) Sulfate (CuSO₄) | Varies | Varies |

| Sodium Ascorbate | Varies | Varies |

| THPTA Ligand | Varies | Varies |

| Dimethylformamide (DMF) or DMSO | Varies | Varies |

| 10X PBS, pH 7.4 | Varies | Varies |

| Desalting Columns | Varies | Varies |

| Ultra-pure Water | - | - |

Experimental Protocols

Preparation of Stock Solutions

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMF or DMSO. Store at -20°C, protected from light.

-

Copper(II) Sulfate Stock Solution (50 mM): Dissolve CuSO₄ in ultra-pure water. This solution can be stored at room temperature.

-

Sodium Ascorbate Stock Solution (100 mM): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in ultra-pure water. Due to its susceptibility to oxidation, do not store for long periods.

-

THPTA Ligand Stock Solution (50 mM): Dissolve THPTA in ultra-pure water. This solution can be stored at -20°C.

Protein Labeling Protocol

This protocol is optimized for the labeling of 1 mg of an azide-modified protein. The reaction volumes can be scaled as needed.

-

Protein Preparation:

-

Dissolve or dilute the azide-modified protein in 1X PBS, pH 7.4 to a final concentration of 1-5 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) or sodium azide, as these can interfere with the reaction.

-

-

Reaction Mixture Assembly:

-

In a microcentrifuge tube, add the following reagents in the order listed. It is crucial to add the copper sulfate before the sodium ascorbate to ensure the presence of the ligand to chelate the copper.

-

| Reagent | Stock Concentration | Volume to Add | Final Concentration |

| Azide-modified Protein | 1-5 mg/mL | X µL | 0.5-2.5 mg/mL |

| 10X PBS, pH 7.4 | 10X | 1/10th of final volume | 1X |

| This compound | 10 mM | 2.5 µL | 25 µM |

| THPTA Ligand | 50 mM | 5 µL | 250 µM |

| Copper(II) Sulfate | 50 mM | 1 µL | 50 µM |

| Sodium Ascorbate | 100 mM | 2.5 µL | 2.5 mM |

| Ultra-pure Water | - | to final volume of 100 µL | - |

-

Incubation:

-

Gently vortex the reaction mixture.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C, but the reaction time may need to be extended.

-

Purification of the Labeled Protein

It is critical to remove the unreacted this compound and other reaction components from the labeled protein.

-

Size-Exclusion Chromatography:

-

Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.4.

-

Carefully load the entire reaction mixture onto the column.

-

Collect the fractions as the protein elutes in the void volume. The labeled protein will be visible as a colored band.

-

Pool the fractions containing the labeled protein.

-

-

Dialysis:

-

Alternatively, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

-

Dialyze against 1X PBS, pH 7.4 at 4°C with several buffer changes over 24-48 hours.

-

Characterization of the Labeled Protein

-

Protein Concentration: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the protein at 280 nm and the absorbance of Cy3 at its maximum absorbance wavelength (~550 nm).

-

SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence using a gel imager to confirm successful labeling. A subsequent Coomassie or silver stain will show the total protein.

Data Presentation

While precise quantitative data for this compound labeling efficiency, signal-to-noise ratios, and protein recovery are highly dependent on the specific protein and experimental conditions, the following tables outline key parameters that influence the outcome of the labeling reaction. Optimization of these parameters is recommended for each new protein.

Table 1: Key Parameters for Optimizing this compound Protein Labeling

| Parameter | Recommended Range | Considerations |

| pH | 7.0 - 8.0 | The click reaction is generally pH-insensitive in this range. However, protein stability should be the primary consideration. |

| Temperature | 4°C to Room Temperature | Lower temperatures may be necessary for sensitive proteins but may require longer incubation times. |

| Incubation Time | 1 - 4 hours | Longer incubation times can increase labeling efficiency but may also lead to protein degradation. |

| Dye-to-Protein Molar Ratio | 10:1 to 50:1 | A higher molar excess of this compound can drive the reaction to completion but may increase background. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to better labeling efficiency. |

Table 2: Troubleshooting Common Issues in this compound Labeling

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | - Incomplete incorporation of azide into the protein.- Inactive catalyst.- Low protein or dye concentration. | - Confirm azide incorporation.- Use freshly prepared sodium ascorbate.- Increase reactant concentrations. |

| High Background | - Non-specific binding of the dye.- Incomplete removal of unreacted dye. | - Include a mild detergent (e.g., Tween-20) in wash buffers.- Optimize purification steps. |

| Protein Precipitation | - Protein instability under reaction conditions.- High concentration of organic solvent (from dye stock). | - Perform the reaction at 4°C.- Minimize the volume of organic solvent added. |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the this compound click chemistry labeling protocol.

Caption: Workflow for this compound protein labeling.

Signaling Pathway Diagram

While this protocol does not directly involve a signaling pathway, the labeled proteins can be used to study various cellular processes. For instance, a Cy3-labeled protein could be used as a probe to track its localization within a cell in response to a specific signaling event.

Caption: Application of labeled proteins in signaling studies.

References

Step-by-Step Guide for Labeling Oligonucleotides with Cy3-YNE: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and therapeutic research. Cyanine 3 (Cy3), a bright orange-fluorescent dye, is a popular choice for labeling due to its high quantum yield and photostability. This document provides detailed protocols for the covalent attachment of an alkyne-modified Cy3 dye (Cy3-YNE) to an azide-functionalized oligonucleotide. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. Additionally, a protocol for the copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is included for applications where copper cytotoxicity is a concern.

Data Presentation

Table 1: Physicochemical and Spectral Properties of Cy3

| Property | Value |

| Excitation Maximum (λex) | ~550-554 nm |

| Emission Maximum (λem) | ~568-570 nm |

| Molar Extinction Coefficient (at λex) | ~150,000 cm⁻¹M⁻¹[1] |

| Correction Factor at 260 nm (CF₂₆₀) | ~0.08[1] |

Table 2: Typical Reaction Parameters for Cy3-Oligonucleotide Conjugation

| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | Notes |

| Oligonucleotide Type | Azide-modified DNA or RNA | Azide-modified DNA or RNA | A primary azide is required for conjugation. |

| Dye Type | Cy3-Alkyne (this compound) | Cy3-DBCO (or other strained alkyne) | DBCO enables copper-free reaction.[2][3] |

| Dye-to-Oligonucleotide Molar Ratio | 2:1 to 50:1 | 2:1 to 30:1 | Optimization may be required.[4] |

| Typical Oligonucleotide Concentration | 20 - 200 µM | 1 - 10 mg/mL | Dependent on specific protocol. |

| Reaction Time | 30 minutes to overnight | 2 to 4 hours at room temp or overnight at 4°C | |

| Typical Conjugation Yield | >85% | >90% | Can be sequence and purity dependent. |

| Recommended Purification Method | HPLC, PAGE, or Ethanol/Acetone Precipitation | HPLC, PAGE, or Spin Desalting Column |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for labeling oligonucleotides with this compound using both copper-catalyzed and copper-free click chemistry.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

Protocol 1: Copper-Catalyzed Labeling of Azide-Oligonucleotides with this compound (CuAAC)

This protocol is adapted for the labeling of azide-modified oligonucleotides with a terminal alkyne-functionalized Cy3 dye.

Materials:

-

Azide-modified oligonucleotide

-

This compound (or equivalent Cy3-alkyne)

-

DMSO (anhydrous)

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

Nuclease-free water

-

Copper Catalyst Stock (10 mM): 10 mM Copper(II)-TBTA complex in 55% DMSO.

-

Reducing Agent Stock (5 mM): Freshly prepared 5 mM Sodium Ascorbate in nuclease-free water.

-

Inert gas (Argon or Nitrogen)

-

Precipitation Solution: 3% Lithium Perchlorate in acetone.

-

Acetone (HPLC grade)

-

Microcentrifuge tubes

Procedure:

-

Prepare Oligonucleotide Solution:

-

Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).

-

In a microcentrifuge tube, prepare the reaction mixture by adding the oligonucleotide stock, 2M TEAA buffer to a final concentration of 0.2 M, and DMSO to 50% of the final volume. Vortex to mix.

-

-

Add this compound:

-

Add the this compound stock solution (e.g., 10 mM in DMSO) to the oligonucleotide mixture. A 1.5 to 2-fold molar excess of the dye over the oligonucleotide is a good starting point. Vortex thoroughly.

-

-

Initiate the Reaction:

-